2,6-Dihydroxypyridine
Overview
Description
2,6-Dihydroxypyridine is an alkaloid with the molecular formula C5H5NO2. It is a colorless crystalline solid that is soluble in water. This compound is an intermediate in the degradation of nicotine by certain bacteria, such as Arthrobacter nicotinovorans .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dihydroxypyridine can be synthesized through various methods. One common method involves the degradation of nicotine by the aerobic bacterium Arthrobacter nicotinovorans. The bacterium converts L-nicotine into this compound through a series of enzymatic reactions .
Industrial Production Methods: Industrial production of this compound often involves microbial degradation of nicotine. This method is advantageous due to its efficiency and the ability to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dihydroxypyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by the enzyme monooxygenase, which converts it into 2,3,6-trihydroxypyridine .
Common Reagents and Conditions:
Oxidation: Monooxygenase enzyme, oxygen (O2)
Reduction: Hydrogen (H2), metal catalysts
Substitution: Halogenating agents, nucleophiles
Major Products:
Oxidation: 2,3,6-Trihydroxypyridine
Reduction: Various reduced forms depending on the conditions
Substitution: Halogenated pyridines, depending on the substituent used.
Scientific Research Applications
2,6-Dihydroxypyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in the microbial degradation of nicotine.
Medicine: Investigated for its potential use in drug development and as a coupling agent in hair dye formulations.
Industry: Utilized in the production of dyes and other chemical products.
Mechanism of Action
The mechanism of action of 2,6-dihydroxypyridine involves its role as a substrate for various enzymes. For example, the enzyme this compound-3-hydroxylase catalyzes the hydroxylation of this compound to form 2,3,6-trihydroxypyridine. This reaction involves the transfer of an oxygen atom from molecular oxygen (O2) to the substrate, with the other oxygen atom being reduced to water .
Comparison with Similar Compounds
2,4-Dihydroxypyridine: Another hydroxylated pyridine with similar chemical properties.
2,5-Dihydroxypyridine: Shares structural similarities but differs in the position of hydroxyl groups.
6-Hydroxy-2-pyridone: A related compound with a hydroxyl group at the 6-position and a keto group at the 2-position.
Uniqueness: 2,6-Dihydroxypyridine is unique due to its specific role in the microbial degradation of nicotine and its ability to undergo various enzymatic reactions, making it a valuable compound in both scientific research and industrial applications .
Properties
IUPAC Name |
6-hydroxy-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-4-2-1-3-5(8)6-4/h1-3H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFXSECCHULRRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10357-84-3 (hydrochloride), 56047-04-2 (sulfate) | |
Record name | 2,6-Dihydroxypyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90211643 | |
Record name | 2,6-Dihydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-06-2 | |
Record name | 2,6-Dihydroxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dihydroxypyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dihydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2,6-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.935 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIHYDROXYPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54009B6TXP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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